

Application Notes and Protocols for In Vivo Administration of Dizocilpine (MK-801)

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Compound of Interest

Compound Name: *Dizocilpine*

Cat. No.: *B047880*

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These application notes provide detailed protocols for the preparation of **Dizocilpine** ((-)-**Dizocilpine** maleate, MK-801) for in vivo administration. **Dizocilpine** is a potent and selective non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist widely utilized in neuroscience research to investigate the role of NMDA receptors in various physiological and pathological processes.[1][2] Proper preparation and dissolution of **Dizocilpine** are critical for accurate dosing and obtaining reliable experimental outcomes.

Data Presentation: Solubility of Dizocilpine Maleate

The solubility of **Dizocilpine** maleate can vary depending on the solvent and the specific salt form. The following table summarizes the solubility of **Dizocilpine** maleate in various solvents and vehicle systems commonly used for in vivo research. It is crucial to use a freshly opened or anhydrous solvent, as the presence of moisture can significantly impact solubility, especially for dimethyl sulfoxide (DMSO).[1][3][4]

Solvent/Vehicle System	Solubility	Remarks
Single Solvents (for stock solutions)		
DMSO	≥ 67-100 mg/mL[1][4]	Requires sonication. Hygroscopic DMSO can reduce solubility.[1][4]
Ethanol	~7-25 mg/mL[1][4]	May require sonication.[1]
Water	~8.33 mg/mL[1][4]	Requires sonication and warming to 60°C. Sparingly soluble in aqueous buffers.[1]
Dimethyl formamide (DMF)	~25 mg/mL[1]	
Co-solvent Systems (for working solutions)		
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL[1]	
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.08 mg/mL[1]	SBE-β-CD can enhance solubility.
10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL[5]	
PBS	4.55 mg/mL[4]	Requires sonication and warming to 60°C.

Experimental Protocols

Below are detailed methodologies for preparing **Dizocilpine** for in vivo administration using different vehicle systems. The choice of protocol will depend on the desired final concentration, administration route, and experimental design.

Protocol 1: Preparation using a Co-Solvent System (for Intraperitoneal or Intravenous Injection)

This protocol is suitable for preparing a stock solution and a working solution for intraperitoneal (i.p.) or intravenous (i.v.) injection, particularly when higher concentrations are required.[1]

Materials:

- (-)-**Dizocilpine** maleate powder
- Anhydrous Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Prepare a Stock Solution in DMSO:
 - Weigh the desired amount of (-)-**Dizocilpine** maleate powder.
 - Dissolve the powder in anhydrous DMSO to achieve a high concentration stock solution (e.g., 20.8 mg/mL).[4]
 - Vortex thoroughly. If necessary, use an ultrasonic bath to aid dissolution until the solution is clear.[1]
- Prepare the Working Solution:
 - To prepare a 1 mL working solution, sequentially add the following components:
 - 100 μ L of the **Dizocilpine** stock solution in DMSO (e.g., 20.8 mg/mL).[4]

- 400 μ L of PEG300. Mix thoroughly until the solution is clear.[4]
- 50 μ L of Tween-80. Mix thoroughly.[4]
- 450 μ L of sterile saline. Vortex the final solution vigorously.[4]
- Ensure the solution is clear and free of particulates before administration.

Storage and Stability:

- Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1][4]
- Avoid repeated freeze-thaw cycles.[1]
- It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[5][6]

Protocol 2: Direct Dissolution in Saline (for Subcutaneous or Intraperitoneal Injection)

For lower concentrations, **Dizocilpine** maleate can be dissolved directly in saline, which is often preferred to minimize potential vehicle effects.[1][5] This method is suitable for subcutaneous (s.c.) or intraperitoneal (i.p.) injections.

Materials:

- (-)-**Dizocilpine** maleate powder
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Water bath or heating block (optional)
- Sonicator (optional)

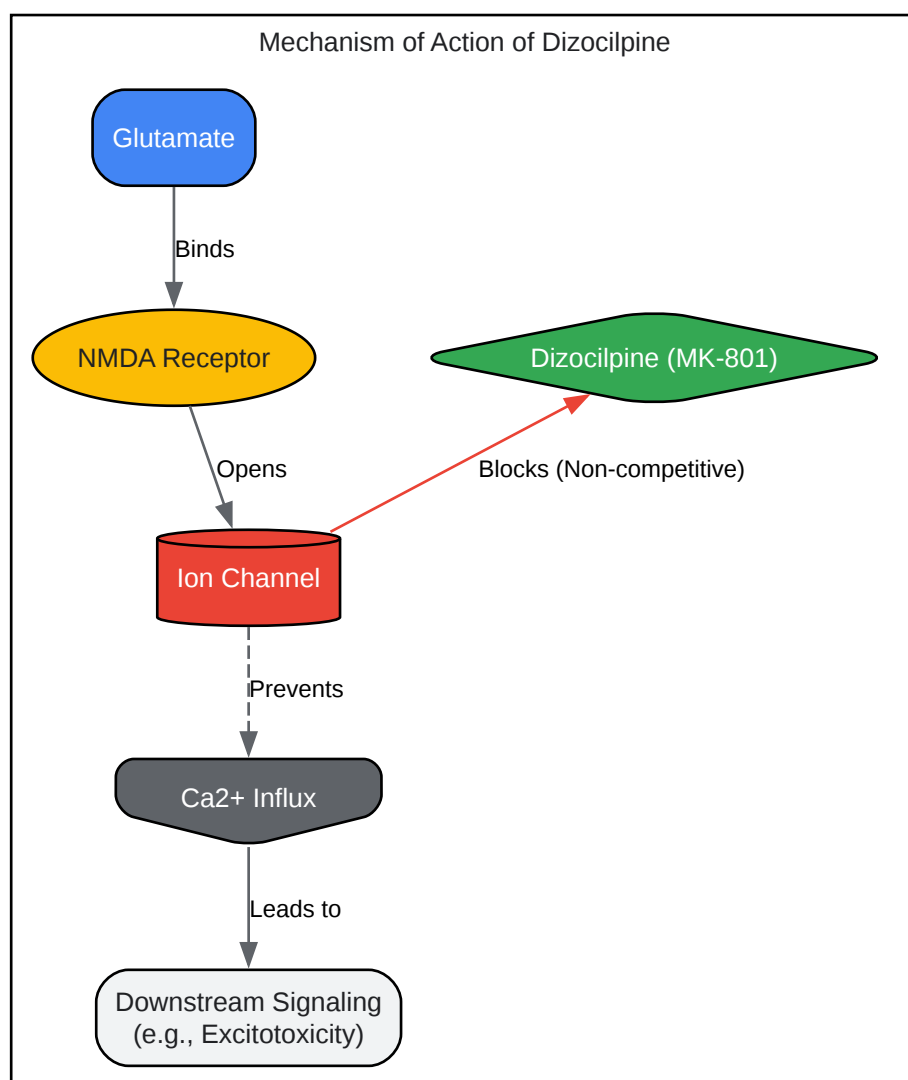
Procedure:

- Direct Dissolution in Saline:
 - Weigh the required amount of (-)-**Dizocilpine** maleate powder.
 - Add the appropriate volume of sterile saline to achieve the desired final concentration (e.g., 1 mg/mL).[7]
 - Vortex the solution vigorously.
 - To aid dissolution, gentle warming (e.g., to 60°C) and sonication can be applied until the solution is clear.[1]
 - Allow the solution to cool to room temperature before administration.
 - Ensure the final solution is clear and free of any visible particulates.

Visualizations

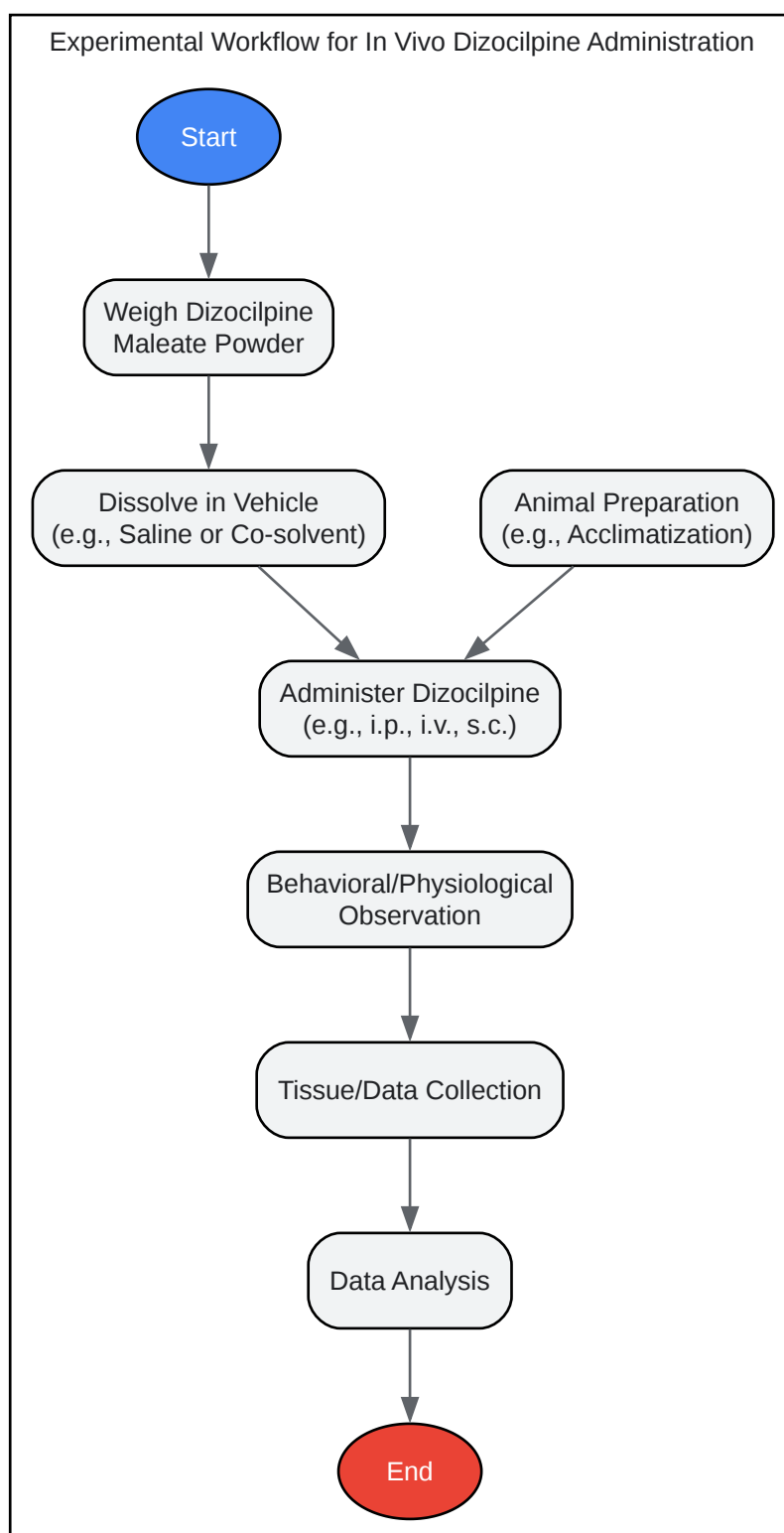
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **Dizocilpine** and a typical experimental workflow for its in vivo use.



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Caption: Mechanism of action of **Dizocilpine** at the NMDA receptor.



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Caption: A typical experimental workflow for in vivo studies using **Dizocilpine**.

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